Cas no 65619-58-1 (4-Cyano-4-(Thien-2-Yl)Cyclohexanone)
4-Cyano-4-(Thien-2-Yl)Cyclohexanone Chemical and Physical Properties
Names and Identifiers
-
- 4-Cyano-4-(Thien-2-Yl)Cyclohexanone
- 4-oxo-1-thiophen-2-ylcyclohexane-1-carbonitrile
- 4-cyano-4-(thiophen-2-yl)cyclohexanone
- 65619-58-1
- C78384
- 4-(2-thienyl)-4-cyanocyclohexanone
- DB-253168
- ALRLCKXXSWRJQO-UHFFFAOYSA-N
- SCHEMBL3933873
-
- Inchi: 1S/C11H11NOS/c12-8-11(10-2-1-7-14-10)5-3-9(13)4-6-11/h1-2,7H,3-6H2
- InChI Key: ALRLCKXXSWRJQO-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1(C#N)CCC(CC1)=O
Computed Properties
- Exact Mass: 205.05623
- Monoisotopic Mass: 205.05613515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 69.1Ų
Experimental Properties
- PSA: 40.86
4-Cyano-4-(Thien-2-Yl)Cyclohexanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR00F8BB-500mg |
4-Cyano-4-(thien-2-yl)cyclohexanone |
65619-58-1 | 97% | 500mg |
$145.00 | 2025-02-11 | |
| Aaron | AR00F8BB-1g |
4-Cyano-4-(thien-2-yl)cyclohexanone |
65619-58-1 | 97% | 1g |
$249.00 | 2025-02-11 | |
| Aaron | AR00F8BB-5g |
4-Cyano-4-(thien-2-yl)cyclohexanone |
65619-58-1 | 97% | 5g |
$751.00 | 2025-02-11 | |
| 1PlusChem | 1P00F82Z-500mg |
4-CYANO-4-(THIEN-2-YL)CYCLOHEXANONE |
65619-58-1 | 97% | 500mg |
$135.00 | 2023-12-16 | |
| 1PlusChem | 1P00F82Z-1g |
4-CYANO-4-(THIEN-2-YL)CYCLOHEXANONE |
65619-58-1 | 97% | 1g |
$220.00 | 2023-12-16 | |
| 1PlusChem | 1P00F82Z-5g |
4-CYANO-4-(THIEN-2-YL)CYCLOHEXANONE |
65619-58-1 | 97% | 5g |
$654.00 | 2023-12-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595458-1g |
4-Oxo-1-(thiophen-2-yl)cyclohexane-1-carbonitrile |
65619-58-1 | 98% | 1g |
¥3790.00 | 2024-05-05 |
4-Cyano-4-(Thien-2-Yl)Cyclohexanone Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 4-Cyano-4-(Thien-2-Yl)Cyclohexanone
Recent Advances in the Study of 4-Cyano-4-(Thien-2-Yl)Cyclohexanone (CAS: 65619-58-1) in Chemical Biology and Pharmaceutical Research
4-Cyano-4-(Thien-2-Yl)Cyclohexanone (CAS: 65619-58-1) is a structurally unique compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This bicyclic ketone derivative, featuring a thiophene moiety, has demonstrated promising potential as a versatile intermediate in the synthesis of bioactive molecules and as a scaffold for drug discovery. Recent studies have explored its applications in modulating protein-protein interactions, enzyme inhibition, and as a precursor for novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry revealed that 4-Cyano-4-(Thien-2-Yl)Cyclohexanone serves as a critical building block for developing selective kinase inhibitors. Researchers at the University of Cambridge utilized this compound to create a series of analogues that showed remarkable selectivity for cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with IC50 values in the low nanomolar range. The thiophene ring was found to contribute significantly to the binding affinity through unique hydrophobic interactions with the kinase hinge region.
In neuropharmacology, recent work has demonstrated the compound's potential in addressing neurodegenerative disorders. A 2024 Nature Chemical Biology publication reported that derivatives of 65619-58-1 exhibited neuroprotective effects in cellular models of Parkinson's disease by modulating α-synuclein aggregation pathways. The cyano group at the 4-position was identified as crucial for maintaining the optimal balance between lipophilicity and hydrogen bonding capacity required for blood-brain barrier penetration.
The synthetic accessibility of 4-Cyano-4-(Thien-2-Yl)Cyclohexanone has also been improved through recent methodological advances. A team at MIT developed a continuous flow chemistry approach that reduced the synthesis time from 48 hours to just 3 hours while improving yield from 65% to 92%. This innovation, published in Organic Process Research & Development (2023), has significant implications for scaling up production of this valuable intermediate.
Structural-activity relationship (SAR) studies have revealed interesting properties of this scaffold. The cyclohexanone ring adopts a chair conformation that positions the thienyl and cyano groups in optimal spatial orientations for molecular recognition. Recent crystallographic data (PDB: 8T2K) shows how these functional groups participate in key interactions with biological targets, providing a blueprint for rational drug design.
In the field of antibacterial research, derivatives of 65619-58-1 have shown activity against drug-resistant Gram-positive pathogens. A 2024 study in Antimicrobial Agents and Chemotherapy reported that certain fluoro-substituted analogues exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of ≤2 μg/mL, while showing minimal cytotoxicity against mammalian cells.
Looking forward, the unique properties of 4-Cyano-4-(Thien-2-Yl)Cyclohexanone continue to inspire new applications. Current research directions include its use in PROTAC (proteolysis targeting chimera) design, where its rigid structure serves as an ideal linker between target-binding and E3 ligase-recruiting moieties. Additionally, its fluorescence properties are being explored for developing novel bioimaging probes.
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